2-(Trichloroacetyl)pyrrole

Description

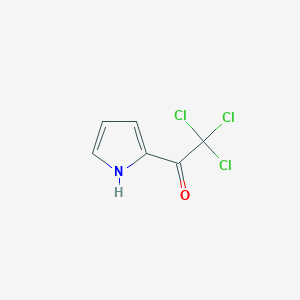

Structure

3D Structure

Properties

IUPAC Name |

2,2,2-trichloro-1-(1H-pyrrol-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl3NO/c7-6(8,9)5(11)4-2-1-3-10-4/h1-3,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBFDGMDENAEMKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=C1)C(=O)C(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70313578 | |

| Record name | 2-(Trichloroacetyl)pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70313578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35302-72-8 | |

| Record name | 35302-72-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=272669 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(Trichloroacetyl)pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70313578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Trichloroacetyl)pyrrole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis of 2-(trichloroacetyl)pyrrole from pyrrole and trichloroacetyl chloride

This technical guide provides a comprehensive overview of the synthesis of 2-(trichloroacetyl)pyrrole, a valuable intermediate in the development of pharmaceuticals and other bioactive molecules.[1] The document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

This compound serves as a key building block in the synthesis of more complex heterocyclic compounds.[2] Its trichloroacetyl group is a versatile handle for further chemical transformations. The synthesis from pyrrole (B145914) and trichloroacetyl chloride is typically achieved through an electrophilic aromatic substitution, specifically a Friedel-Crafts acylation, which preferentially occurs at the electron-rich C2 position of the pyrrole ring.[2][3][4]

Reaction Mechanism and Stoichiometry

The reaction proceeds via a classic electrophilic aromatic substitution mechanism. In the absence of a strong Lewis acid, the highly electrophilic carbon of the trichloroacetyl chloride can be directly attacked by the electron-rich pyrrole ring.[2] The general reaction is as follows:

Pyrrole + Trichloroacetyl Chloride → this compound + HCl

The stoichiometry of the reaction is theoretically 1:1 between pyrrole and trichloroacetyl chloride. However, in practice, a slight excess of trichloroacetyl chloride is often used to ensure complete conversion of the pyrrole.[5][6] Exceeding a 1:1.2 molar ratio of pyrrole to trichloroacetyl chloride may lead to decreased yields due to the formation of side products.[2]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for the synthesis of this compound.

Table 1: Reactant and Product Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |

| Pyrrole | C₄H₅N | 67.09 | -23 | Colorless liquid |

| Trichloroacetyl Chloride | C₂Cl₄O | 181.83 | -57 | Colorless liquid |

| This compound | C₆H₄Cl₃NO | 212.45 | 72-78 | Ash colored to yellow/brown solid[1][5][7] |

Table 2: Reported Reaction Conditions and Yields

| Pyrrole (moles) | Trichloroacetyl Chloride (moles) | Solvent | Reaction Time | Workup | Yield (%) | Reference |

| 0.37 | 0.43 | Anhydrous Ether | 3 hours (2h addition, 1h reflux) | Na₂CO₃ quench, water/brine wash | 91 | [5] |

| 1.2 | 1.23 | Anhydrous Diethyl Ether | 4 hours (3h addition, 1h stir) | K₂CO₃ quench, hexane (B92381) recrystallization | 77-80 | [6] |

| 1 eq. | 1.1 eq. | CH₂Cl₂ | 3 hours at room temperature | Not specified | 82-98 | [8] |

Experimental Protocols

Below are detailed experimental methodologies for the synthesis of this compound.

Protocol 1: High-Yield Synthesis in Diethyl Ether [5]

-

Reaction Setup: In a flask equipped with a dropping funnel and under a nitrogen atmosphere, add trichloroacetyl chloride (48 mL, 0.43 mol) to anhydrous ether (150 mL).

-

Addition of Pyrrole: Dissolve pyrrole (25 g, 0.37 mol) in anhydrous ether (500 mL) and add it dropwise to the trichloroacetyl chloride solution over a 2-hour period. The solution will turn violet and begin to reflux during the addition.

-

Reflux: After the addition is complete, continue to reflux the reaction mixture for an additional hour.

-

Quenching: Quench the reaction by adding a solution of sodium carbonate (33 g, 0.31 mol) in water (200 mL).

-

Workup: Separate the organic and aqueous layers. Wash the red organic layer four times with water (50 mL each) and once with brine (50 mL).

-

Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate. Filter the solution through Celite® and wash the filter cake with ether.

-

Isolation: Remove the solvent under vacuum to yield this compound as an ash-colored solid. (Reported yield: 72 g, 91%).

-

Characterization:

-

LC-MS: [M-H]⁺ = 212

-

¹H NMR (DMSO-d₆, 300 MHz): δ 9.63 (brs, 1H), 7.39 (m, 1H), 7.19 (m, 1H), 6.40 (m, 1H).[5]

-

Protocol 2: Alternative Synthesis with Potassium Carbonate Quench [6]

-

Reaction Setup: In a 3-L, three-necked, round-bottomed flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser, charge trichloroacetyl chloride (225 g, 1.23 moles) and 200 mL of anhydrous diethyl ether.

-

Addition of Pyrrole: While stirring, add a solution of freshly distilled pyrrole (77 g, 1.2 moles) in 640 mL of anhydrous ether over 3 hours. The heat of the reaction will cause the mixture to reflux.

-

Stirring: After the addition is complete, stir the mixture for 1 hour.

-

Quenching: Slowly add a solution of potassium carbonate (100 g, 0.724 mole) in 300 mL of water through the dropping funnel.

-

Workup: Separate the layers and dry the organic phase with magnesium sulfate.

-

Purification: Treat the solution with Norit (activated carbon), filter, and remove the solvent by distillation. Dissolve the residue in 225 mL of hexane and cool on ice to induce crystallization.

-

Isolation: Collect the tan solid by filtration and wash with 100 mL of cold hexane. (Reported yield: 189–196 g, 77–80%).

Visualizations

The following diagrams illustrate the chemical pathway and a generalized experimental workflow for the synthesis.

Caption: Reaction pathway for the synthesis of this compound.

Caption: Generalized experimental workflow for the synthesis.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | High-Purity Reagent [benchchem.com]

- 3. Pyrrole - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis routes of this compound [benchchem.com]

- 6. orgsyn.org [orgsyn.org]

- 7. Buy this compound | 35302-72-8 [smolecule.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Properties and Structure of 2-(trichloroacetyl)pyrrole

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(trichloroacetyl)pyrrole is a versatile heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. Its unique chemical architecture, featuring a pyrrole (B145914) ring activated by a potent electron-withdrawing trichloroacetyl group, imparts a distinct reactivity profile that makes it a valuable precursor for the synthesis of a wide array of more complex molecules. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and reactivity of this compound. Furthermore, it delves into its potential biological activities, including its role as an enzyme inhibitor and antibacterial agent, supported by detailed experimental protocols and proposed mechanisms of action. This document is intended to serve as a foundational resource for researchers and professionals engaged in drug discovery and development, offering insights into the utility of this compound as a scaffold for novel therapeutics.

Chemical Properties and Structure

This compound is a stable, crystalline solid at room temperature. The presence of the trichloroacetyl group significantly influences its physical and chemical properties, enhancing its electrophilicity and modulating the reactivity of the pyrrole ring.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₄Cl₃NO | [1][2] |

| Molecular Weight | 212.46 g/mol | [3][4] |

| Melting Point | 72-78 °C | [1][5] |

| Boiling Point | 285 °C | [6] |

| Appearance | White to light yellow or light orange crystalline powder | [1] |

| Solubility | Soluble in chloroform, methanol, dichloromethane (B109758), acetone, and ethanol. | [5] |

| Density | 1.591 g/cm³ | [5][6] |

Structural Information

The structural identifiers for this compound are provided in Table 2.

| Identifier | Value | Reference(s) |

| IUPAC Name | 2,2,2-trichloro-1-(1H-pyrrol-2-yl)ethanone | [2][7] |

| CAS Number | 35302-72-8 | [1][3] |

| SMILES String | C1=CNC(=C1)C(=O)C(Cl)(Cl)Cl | [2][7] |

| InChI Key | BBFDGMDENAEMKF-UHFFFAOYSA-N | [2][3] |

Spectroscopic Data

The structural characterization of this compound is supported by various spectroscopic techniques.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound in DMSO-d₆ shows distinct signals corresponding to the protons on the pyrrole ring.[8]

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 9.63 | br s | N-H |

| 7.39 | m | C5-H |

| 7.19 | m | C3-H |

| 6.40 | m | C4-H |

Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present in the molecule. The characteristic absorption bands are detailed in Table 4.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400-3200 | Strong, Broad | N-H stretch |

| ~1680 | Strong | C=O stretch (ketone) |

| ~1550 | Medium | C=C stretch (pyrrole ring) |

| ~1470 | Medium | C-N stretch (pyrrole ring) |

| ~800-600 | Strong | C-Cl stretch |

Mass Spectrometry

Mass spectrometry data reveals the molecular weight and provides insights into the fragmentation pattern of the molecule.

| m/z | Proposed Fragment |

| 211/213/215 | [M+H]⁺ (isotopic pattern for 3 Cl atoms) |

| 176 | [M-Cl]⁺ |

| 118 | [M-CCl₃]⁺ |

| 94 | [C₄H₄NCO]⁺ |

| 67 | [C₄H₅N]⁺ (pyrrole) |

Synthesis and Reactivity

Synthesis

This compound is typically synthesized via the Friedel-Crafts acylation of pyrrole with trichloroacetyl chloride.

-

Materials:

-

Pyrrole (25 g, 0.37 mol)

-

Trichloroacetyl chloride (48 mL, 0.43 mol)

-

Anhydrous diethyl ether (650 mL)

-

Sodium carbonate (33 g, 0.31 mol)

-

Water (250 mL)

-

Brine (50 mL)

-

Anhydrous sodium sulfate

-

Celite®

-

-

Procedure:

-

To a solution of trichloroacetyl chloride (48 mL) in anhydrous ether (150 mL) under a nitrogen atmosphere, a solution of pyrrole (25 g) in anhydrous ether (500 mL) is added dropwise over a 2-hour period. The reaction mixture will begin to reflux during the addition.

-

After the addition is complete, the mixture is refluxed for an additional hour.

-

The reaction is then quenched by the addition of a solution of sodium carbonate (33 g) in water (200 mL).

-

The layers are separated, and the organic layer is washed sequentially with water (4 x 50 mL) and brine (1 x 50 mL).

-

The organic layer is dried over anhydrous sodium sulfate, filtered through Celite®, and the solvent is removed under reduced pressure to yield this compound as a solid.

-

Caption: Synthesis of this compound.

Reactivity

The electron-withdrawing nature of the trichloroacetyl group deactivates the pyrrole ring towards electrophilic substitution, yet it directs substitution to the C4 position. The carbonyl group is also susceptible to nucleophilic attack.

Further acylation of this compound occurs selectively at the C4 position.

-

Materials:

-

This compound

-

Acyl chloride (e.g., acetyl chloride)

-

Lewis acid catalyst (e.g., AlCl₃)

-

Anhydrous dichloromethane

-

-

Procedure:

-

This compound is dissolved in anhydrous dichloromethane and cooled in an ice bath.

-

The Lewis acid catalyst is added portion-wise.

-

The acyl chloride is added dropwise, and the reaction is allowed to stir at room temperature.

-

The reaction is quenched with dilute HCl and extracted with an organic solvent.

-

The organic layer is washed, dried, and concentrated. The product is purified by chromatography.

-

Caption: Friedel-Crafts acylation at the C4 position.

Biological Activity and Potential Applications

This compound and its derivatives have shown promise in various biological applications, primarily as enzyme inhibitors and antibacterial agents.

Enzyme Inhibition

The electrophilic nature of the trichloroacetyl group makes it a potential warhead for covalent inhibition of enzymes, particularly those with nucleophilic residues like serine or cysteine in their active sites.

The carbonyl carbon of the trichloroacetyl group can be attacked by the hydroxyl group of a serine residue or the thiol group of a cysteine residue in the active site of a protease. This leads to the formation of a covalent bond and inactivation of the enzyme.

Caption: Proposed mechanism of covalent enzyme inhibition.

Antibacterial Activity

Pyrrole-containing compounds are known to exhibit antibacterial properties. While the specific mechanism for this compound is not fully elucidated, a plausible target is DNA gyrase, an essential enzyme in bacterial DNA replication.

Many antibacterial agents function by inhibiting DNA gyrase, which is responsible for introducing negative supercoils into bacterial DNA. Inhibition of this enzyme leads to a disruption of DNA replication and ultimately cell death.

Caption: Proposed pathway for antibacterial activity.

Conclusion

This compound is a synthetically valuable building block with significant potential for the development of novel therapeutic agents. Its well-defined reactivity allows for the strategic synthesis of a diverse range of derivatives. The insights into its chemical properties, structure, and potential biological activities provided in this guide are intended to facilitate further research and application of this compound in the fields of medicinal chemistry and drug discovery. The detailed experimental protocols offer a practical resource for scientists to explore the full potential of this versatile molecule. Further investigation into its specific biological targets and mechanisms of action will be crucial in realizing its therapeutic promise.

References

- 1. What are Serine protease inhibitors and how do they work? [synapse.patsnap.com]

- 2. Mechanisms Applied by Protein Inhibitors to Inhibit Cysteine Proteases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are cysteine protease inhibitors and how do they work? [synapse.patsnap.com]

- 4. Frontiers | Cysteine protease inhibition by nitrile-based inhibitors: a computational study [frontiersin.org]

- 5. What are BChE inhibitors and how do they work? [synapse.patsnap.com]

- 6. Serine protease - Wikipedia [en.wikipedia.org]

- 7. Serpin Inhibition Mechanism: A Delicate Balance between Native Metastable State and Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanisms Applied by Protein Inhibitors to Inhibit Cysteine Proteases - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 2-(trichloroacetyl)pyrrole (CAS: 35302-72-8)

Introduction

This compound is a halogenated derivative of pyrrole (B145914), identified by the CAS number 35302-72-8.[1] It is a versatile chemical building block with significant applications in organic synthesis, medicinal chemistry, and materials science.[2][3] The compound's unique structure, featuring a pyrrole ring substituted with a highly electrophilic trichloroacetyl group, imparts enhanced reactivity that makes it a valuable intermediate for creating complex heterocyclic compounds and novel pharmaceutical agents.[1][2][3] This guide provides a comprehensive overview of its chemical properties, synthesis protocols, reactivity, and applications, with a focus on its utility in research and drug development.

Chemical and Physical Properties

This compound is characterized by the molecular formula C₆H₄Cl₃NO and a molecular weight of approximately 212.46 g/mol .[1] The presence of the electron-withdrawing trichloroacetyl group significantly influences its chemical behavior and physical characteristics.[1] It typically appears as a white to light yellow or brown crystalline powder.[1][2][4]

Table 1: Physical and Chemical Properties

| Property | Value | Source(s) |

| CAS Number | 35302-72-8 | [2] |

| Molecular Formula | C₆H₄Cl₃NO | [1][2] |

| Molecular Weight | 212.45 g/mol | [2] |

| Appearance | White to light yellow to light orange powder/crystal | [2][4] |

| Melting Point | 72-78 °C | [1][2][5] |

| Density | 1.591 g/cm³ | [5][6] |

| Purity | ≥ 98% (GC) | [2] |

| InChI Key | BBFDGMDENAEMKF-UHFFFAOYSA-N | [7] |

| SMILES String | ClC(Cl)(Cl)C(=O)c1ccc[nH]1 | |

| Storage Conditions | 2 - 8 °C | [2] |

Spectral Data

The structural features of this compound have been confirmed by various spectroscopic techniques. The following data is available from the literature.

Table 2: Spectral Data for this compound

| Spectrum Type | Data | Source(s) |

| ¹H NMR | (DMSO-d6, 300 MHz): δ 9.63 (brs, 1H), 7.39 (m, 1H), 7.19 (m, 1H), 6.40 (m, 1H) | [7] |

| LC-MS | [M−H]⁻ = 212 | [7] |

Synthesis and Experimental Protocols

The primary method for synthesizing this compound is through the electrophilic acylation of pyrrole with trichloroacetyl chloride.[3] This reaction is a form of Friedel-Crafts acylation that proceeds with high regioselectivity for the 2-position of the pyrrole ring due to the ring's electron-rich nature.[1][3]

Experimental Protocol 1: Direct Electrophilic Acylation

This protocol is adapted from a procedure reported to provide excellent yields (89-91%).[1][7]

-

Reagents and Equipment:

-

Pyrrole (0.37 mol)

-

Trichloroacetyl chloride (0.43 mol)

-

Anhydrous diethyl ether (650 mL total)

-

Sodium carbonate (0.31 mol)

-

Water (200 mL)

-

Brine solution (50 mL)

-

Anhydrous sodium sulfate

-

Reaction flask with dropping funnel and reflux condenser

-

Nitrogen atmosphere setup

-

-

Procedure:

-

Under a nitrogen atmosphere, dissolve trichloroacetyl chloride (48 mL, 0.43 mol) in anhydrous diethyl ether (150 mL) in a reaction flask.[7]

-

Separately, dissolve freshly distilled pyrrole (25 g, 0.37 mol) in anhydrous ether (500 mL).[7]

-

Add the pyrrole solution to the trichloroacetyl chloride solution through a dropping funnel over a 2-hour period. The reaction is exothermic, and the solution will begin to reflux.[7]

-

After the addition is complete, continue refluxing the mixture for an additional hour.[7]

-

Quench the reaction by adding a solution of sodium carbonate (33 g, 0.31 mol) in water (200 mL).[7]

-

Separate the organic and aqueous layers. Wash the organic layer four times with water (4 x 50 mL) and once with brine (1 x 50 mL).[7]

-

Dry the organic layer over anhydrous sodium sulfate.[7]

-

Filter the solution and remove the solvent under vacuum to yield this compound as an ash-colored solid.[7]

-

Experimental Protocol 2: Synthesis at 0°C

This protocol describes a similar synthesis performed at a lower temperature.

-

Reagents and Equipment:

-

Pyrrole (14.3 mL, 0.206 mol)

-

2,2,2-trichloroacetyl chloride (25.5 mL, 0.227 mol)

-

Anhydrous ether (45 mL)

-

Brine solution (300 mL)

-

Ethyl acetate (B1210297) (3 x 100 mL)

-

Water (100 mL)

-

Anhydrous magnesium sulfate

-

Reaction flask with stirring mechanism

-

Ice bath

-

-

Procedure:

-

In a flask cooled in an ice bath (0°C), add a stirred solution of 2,2,2-trichloroacetyl chloride (25.5 mL, 0.227 mol) in anhydrous ether (45 mL).[8]

-

Slowly add pyrrole (14.3 mL, 0.206 mol) dropwise to the solution.[8]

-

Stir the reaction mixture continuously for 2 days at 0°C.[8]

-

After 2 days, add brine solution (300 mL) to the reaction.[8]

-

Extract the mixture with ethyl acetate (3 x 100 mL) and wash with water (100 mL).[8]

-

Combine the organic extracts, dry with anhydrous magnesium sulfate, and evaporate the solvent to obtain the product as a brown solid (99% yield).[8]

-

Chemical Reactivity and Mechanisms

The reactivity of this compound is dominated by its electrophilic nature and the presence of the trichloroacetyl group, which acts as a strong electron-withdrawing group.[1] This deactivates the pyrrole ring towards further electrophilic attack, but also allows for high regioselectivity in subsequent reactions.[1][3]

Key Reactions:

-

Further Acylation: The deactivating effect of the C2-trichloroacetyl group directs subsequent electrophilic substitutions, such as Friedel-Crafts acylation, to the C4 position.[3] This allows for the controlled synthesis of 2,4-disubstituted pyrroles.[3][9]

-

Nucleophilic Substitution: The trichloromethyl group is an excellent leaving group, making the carbonyl carbon susceptible to nucleophilic attack.[1] This property is exploited in the synthesis of pyrrole-2-carboxamides by reacting it with various amines.[1]

-

Cyclization Reactions: The compound can react with various nucleophiles to form more complex heterocyclic structures, such as 1-oxo-2,3-disubstituted-pyrrolo[1,2-a]pyrazines.[1]

-

Hydrolysis: The trichloroacetyl group can be hydrolyzed to form pyrrole-2-carboxylates.[1]

Caption: Reactivity of this compound.

Applications in Research and Drug Development

This compound is a crucial intermediate in the synthesis of a wide range of biologically active molecules and functional materials.[1][2]

-

Pharmaceutical Synthesis: It serves as a building block for more complex pharmaceutical compounds.[8] It is used in the development of anti-inflammatory and analgesic drugs and is being investigated for its potential in creating new antimicrobial agents.[1][2] Research has shown it possesses antibacterial properties, possibly by disrupting bacterial cell membranes or metabolic pathways.[1]

-

Chemical Intermediate: It is a key starting material for synthesizing various pyrrole derivatives, including pyrrole-2-carboxylates and pyrrole-2-carboxamides.[1][10] These derivatives are scaffolds in many bioactive compounds.[11]

-

Synthesis of Natural Products: It is a precursor for the synthesis of complex natural products such as Oroidin, Hymenidin, and Clathrodin.[8]

-

Agrochemicals: The compound is used in the formulation of pesticides and herbicides, where it can enhance efficacy.[2]

-

Materials Science: Its unique structure is utilized in creating specialized polymers and coatings with desirable properties like chemical resistance.[1][2]

Caption: Role in drug discovery workflow.

Biological Activity

Research indicates that this compound exhibits significant antibacterial activity against various bacterial strains.[1] Its mechanism of action is thought to involve the disruption of bacterial cell membranes or interference with essential metabolic processes.[1] The halogenated trichloroacetyl group may enhance its potency and selectivity for bacterial targets.[1] This inherent biological activity makes it a promising candidate for the development of new antibiotics.[1]

Safety Information

This compound is classified as an irritant.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

-

Personal Protective Equipment: It is recommended to use a dust mask, eye shields, and gloves when handling this compound.

Conclusion

This compound is a highly valuable and versatile reagent in modern organic and medicinal chemistry. Its straightforward synthesis, well-defined reactivity, and role as a precursor to a multitude of functionalized pyrroles underscore its importance. For researchers in drug discovery, it offers a reliable starting point for generating diverse molecular scaffolds with potential therapeutic applications, particularly in the development of new antibacterial agents. Its utility extends to agrochemicals and materials science, making it a compound of broad scientific interest. Proper handling and safety precautions are essential when working with this chemical intermediate.

References

- 1. Buy this compound | 35302-72-8 [smolecule.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | High-Purity Reagent [benchchem.com]

- 4. This compound, 99% 35302-72-8 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]

- 5. chembk.com [chembk.com]

- 6. myuchem.com [myuchem.com]

- 7. Synthesis routes of this compound [benchchem.com]

- 8. This compound | 35302-72-8 [chemicalbook.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. biolmolchem.com [biolmolchem.com]

The Regioselective Friedel-Crafts Acylation of Pyrrole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism, regioselectivity, and experimental protocols of the Friedel-Crafts acylation of pyrrole (B145914), a cornerstone reaction in the synthesis of numerous pharmaceuticals and fine chemicals. Understanding the nuances of this reaction is critical for controlling product distribution and optimizing yields of desired isomers.

Core Mechanism of Friedel-Crafts Acylation

The Friedel-Crafts acylation of pyrrole is an electrophilic aromatic substitution reaction. The mechanism proceeds through several key steps:

-

Formation of the Acylium Ion: A Lewis acid catalyst, such as aluminum chloride (AlCl₃), activates the acylating agent (typically an acyl halide or anhydride) to generate a highly electrophilic acylium ion (R-C≡O⁺). This resonance-stabilized cation is the key electrophile in the reaction.

-

Electrophilic Attack: The electron-rich pyrrole ring acts as a nucleophile, attacking the acylium ion. This attack disrupts the aromaticity of the pyrrole ring and forms a resonance-stabilized carbocation intermediate, often referred to as a σ-complex or arenium ion.

-

Deprotonation and Aromatization: A weak base, such as the AlCl₄⁻ complex formed in the initial step, abstracts a proton from the carbon atom that was attacked by the electrophile. This restores the aromaticity of the pyrrole ring, yielding the acylated pyrrole product and regenerating the Lewis acid catalyst.

However, in practice, the product ketone can form a stable complex with the Lewis acid, often requiring stoichiometric or even excess amounts of the catalyst.[1]

The Challenge of Regioselectivity: C2 vs. C3 Acylation

A primary challenge in the Friedel-Crafts acylation of pyrrole is controlling the position of acylation. Electrophilic attack can occur at either the C2 (α) or C3 (β) position. The regiochemical outcome is highly dependent on the nature of the substituent on the pyrrole nitrogen, the choice of Lewis acid, the solvent, and the reaction temperature.

-

N-Substituent Effects: Unprotected (N-H) and N-alkyl pyrroles generally favor acylation at the more electron-rich C2 position. However, introducing bulky substituents on the nitrogen, such as the triisopropylsilyl (TIPS) group, can sterically hinder the C2 position, thereby favoring acylation at C3.[2] Electron-withdrawing groups on the nitrogen, like the p-toluenesulfonyl (tosyl) group, can also direct acylation to the C3 position, particularly with strong Lewis acids.[2]

-

Lewis Acid and Solvent Effects: The choice of Lewis acid can dramatically influence the regioselectivity, especially for N-sulfonylated pyrroles. Strong Lewis acids like AlCl₃ tend to promote C3 acylation of N-p-toluenesulfonylpyrrole. In contrast, weaker Lewis acids such as tin(IV) chloride (SnCl₄) or boron trifluoride etherate (BF₃·OEt₂) often lead to the C2-acylated product as the major isomer.[2] The solvent also plays a crucial role; for instance, in the AlCl₃-catalyzed acylation of N-p-toluenesulfonylpyrrole, dichloromethane (B109758) and 1,2-dichloroethane (B1671644) favor the 3-acyl product.

Quantitative Data on Regioselectivity

The following tables summarize the quantitative data on the regioselectivity of the Friedel-Crafts acylation of N-p-toluenesulfonylpyrrole under various conditions, as reported in the literature.[2]

Table 1: Effect of Lewis Acid on the Acylation of N-p-Toluenesulfonylpyrrole with 1-Naphthoyl Chloride in 1,2-Dichloroethane

| Entry | Lewis Acid | 2-Acyl Isomer (%) | 3-Acyl Isomer (%) | Unreacted (%) |

| 1 | AlCl₃ | <2 | >98 | 0 |

| 2 | EtAlCl₂ | 68 | 26 | 6 |

| 3 | Et₂AlCl | 82 | 5 | 13 |

Reaction Conditions: Substrate concentration 0.075 M, Lewis acid (1.2 equiv), 1-naphthoyl chloride (1.2 equiv).

Table 2: Effect of AlCl₃ Stoichiometry on the Acylation of N-p-Toluenesulfonylpyrrole with 1-Naphthoyl Chloride

| Entry | AlCl₃ (equivalents) | 2-Acyl Isomer (%) | 3-Acyl Isomer (%) | Unreacted (%) |

| 1 | 2.0 | 4 | 96 | 0 |

| 2 | 1.5 | 9 | 91 | 0 |

| 3 | 1.2 | 12 | 88 | 0 |

| 4 | 1.0 | 15 | 80 | 5 |

Reaction Conditions: Reaction performed in 1,2-dichloroethane with 1.18 equivalents of 1-naphthoyl chloride for 2 hours.

Table 3: Acylation of N-p-Toluenesulfonylpyrrole with Acetylating Agents using different Lewis Acids

| Entry | Acylating Agent | Lewis Acid | 2-Acyl Isomer (%) | 3-Acyl Isomer (%) | Unreacted (%) |

| 1 | Acetyl chloride | AlCl₃ | 1 | 84 | 15 |

| 2 | Acetyl chloride | EtAlCl₂ | 34 | 59 | 7 |

| 3 | Acetic anhydride | AlCl₃ | 37 | 48 | 15 |

| 4 | Acetic anhydride | AlCl₃ | 61 | 19 | 20 |

| 5 | Acetic anhydride | AlCl₃ | 36 | 12 | 52 |

Reaction conditions vary for each entry. Please refer to the original literature for specific details.[2]

Experimental Protocols

Protocol 1: General Procedure for Friedel-Crafts Acylation of an Aromatic Compound [3]

Materials:

-

Anhydrous aluminum chloride (1.1 equiv)

-

Anhydrous methylene (B1212753) chloride

-

Acyl chloride (e.g., acetyl chloride) (1.1 equiv)

-

Aromatic compound (e.g., substituted pyrrole) (1.0 equiv)

-

Nitrogen or Argon gas

-

Ice

-

Concentrated HCl

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

Procedure:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an addition funnel, all under an inert atmosphere (nitrogen or argon).

-

To the flask, add anhydrous aluminum chloride (1.1 equiv) and anhydrous methylene chloride.

-

Cool the mixture to 0 °C in an ice/water bath.

-

Dissolve the acyl chloride (1.1 equiv) in anhydrous methylene chloride and add it to the addition funnel. Add the acyl chloride solution dropwise to the stirred aluminum chloride suspension over 10-15 minutes.

-

Dissolve the aromatic compound (1.0 equiv) in anhydrous methylene chloride and add it to the addition funnel. Add this solution dropwise to the reaction mixture. Control the addition rate to prevent excessive boiling.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 15-30 minutes.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice (approx. 25 g) and concentrated HCl (15 mL).

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer with methylene chloride (2 x 20 mL).

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization.

Protocol 2: Synthesis of 2-Benzoylpyrrole [4]

This method utilizes phosphorus oxychloride as a catalyst with benzamide (B126) as the acylating agent.

Materials:

-

Pyrrole

-

Benzamide

-

Phosphorus oxychloride (catalyst)

-

Sodium carbonate solution (10-15%)

-

Petroleum ether

Procedure:

-

In a suitable reaction vessel, combine pyrrole and benzamide.

-

Add phosphorus oxychloride as the catalyst.

-

The reaction is carried out under normal pressure at a temperature ranging from 0 to 90 °C for 1 to 3 hours.

-

After the reaction is complete, hydrolyze the excess phosphorus oxychloride.

-

Increase the temperature to reflux to remove organic solvents. This results in a solid particulate with the adsorbed product.

-

Isolate the solid by suction filtration.

-

The final product is obtained by heating the solid residue with petroleum ether and then carrying out a final filtration.

Mandatory Visualizations

Caption: Mechanism of Friedel-Crafts Acylation of Pyrrole.

Caption: Factors influencing the regioselectivity of pyrrole acylation.

Caption: General experimental workflow for Friedel-Crafts acylation.

Common Side Reactions and Troubleshooting

-

Polymerization: Pyrrole is highly susceptible to polymerization under strongly acidic conditions. To mitigate this, it is crucial to maintain low reaction temperatures, especially during the addition of reagents, and to use the appropriate stoichiometry of the Lewis acid.

-

Diacylation: The formation of diacylated products can occur, particularly with highly reactive pyrrole substrates or when an excess of the acylating agent is used. Careful control of stoichiometry and reaction time is essential.

-

Low Yield: Low or no product yield can often be attributed to a deactivated Lewis acid catalyst due to moisture. Ensuring all reagents and glassware are anhydrous and that the reaction is conducted under an inert atmosphere is critical. A deactivated pyrrole substrate with strong electron-withdrawing groups may require harsher reaction conditions or a more reactive acylating agent.

By carefully considering the factors outlined in this guide, researchers can effectively control the Friedel-Crafts acylation of pyrrole to achieve the desired regioselectivity and optimize the synthesis of valuable acylated pyrrole derivatives.

References

- 1. researchgate.net [researchgate.net]

- 2. Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. websites.umich.edu [websites.umich.edu]

- 4. CN103420889A - Synthetic processing method of 2-benzoyl pyrrole - Google Patents [patents.google.com]

An In-depth Technical Guide to 2,2,2-trichloro-1-(1H-pyrrol-2-yl)ethanone: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2,2-trichloro-1-(1H-pyrrol-2-yl)ethanone, also known as 2-(trichloroacetyl)pyrrole, is a halogenated pyrrole (B145914) derivative that serves as a pivotal building block in synthetic and medicinal chemistry. Its highly reactive trichloroacetyl group makes it a valuable precursor for the synthesis of a diverse range of more complex heterocyclic compounds, most notably the pyrrole-imidazole alkaloids, a class of marine natural products with significant biological activities. This technical guide provides a comprehensive overview of the synthesis, physicochemical and spectroscopic properties, and the primary applications of 2,2,2-trichloro-1-(1H-pyrrol-2-yl)ethanone, with a focus on its role in the development of potential therapeutic agents. Detailed experimental protocols for its synthesis and for the general biological evaluation of its derivatives are also presented.

Introduction

The pyrrole nucleus is a fundamental scaffold in a vast array of biologically active natural products and synthetic pharmaceuticals.[1][2] Compounds incorporating this five-membered aromatic heterocycle exhibit a wide spectrum of pharmacological properties, including antibacterial, antifungal, antiviral, and anticancer activities. 2,2,2-trichloro-1-(1H-pyrrol-2-yl)ethanone has emerged as a key synthetic intermediate, primarily due to the facility with which its trichloroacetyl group can be converted into other functional groups, particularly carboxamides.[3] This reactivity has been extensively exploited in the total synthesis of marine alkaloids such as oroidin, hymenidin, and clathrodin.[4] This guide aims to consolidate the available technical information on this compound to support its use in research and drug development.

Physicochemical and Spectroscopic Properties

2,2,2-trichloro-1-(1H-pyrrol-2-yl)ethanone is typically a pale gray or ash-colored solid at room temperature.[5][6] Key physicochemical and spectroscopic data are summarized in the tables below.

| Property | Value | Source(s) |

| IUPAC Name | 2,2,2-trichloro-1-(1H-pyrrol-2-yl)ethanone | - |

| Synonyms | This compound, 2-Pyrrolyl trichloromethyl ketone | [7] |

| CAS Number | 35302-72-8 | [5] |

| Molecular Formula | C₆H₄Cl₃NO | [5] |

| Molecular Weight | 212.46 g/mol | [7] |

| Appearance | Pale gray powder | [5] |

| Purity | ≥98% | [7] |

| Storage | 2-8°C | [5] |

| Spectroscopic Data | Value | Source(s) |

| ¹H NMR (DMSO-d₆, 300 MHz) | δ 9.63 (brs, 1H), 7.39 (m, 1H), 7.19 (m, 1H), 6.40 (m, 1H) | [6] |

| LC-MS | [M−H]⁺ = 212 | [6] |

| ¹³C NMR (Predicted) | Carbonyl carbon ~180-190 ppm, pyrrole carbons ~110-140 ppm | [8] |

| IR (Predicted) | C=O stretch: 1650-1700 cm⁻¹, N-H stretch: 3200-3400 cm⁻¹ | [8] |

Synthesis

The most common and direct method for the synthesis of 2,2,2-trichloro-1-(1H-pyrrol-2-yl)ethanone is the electrophilic acylation of pyrrole with trichloroacetyl chloride.[9] This reaction takes advantage of the electron-rich nature of the pyrrole ring.[9]

Synthetic Workflow

References

- 1. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 2,2,2-trichloro-1-(1H-pyrrol-2-yl)ethanone CAS 35302-72-8 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 5. 2,2,2-trichloro-1-(1H-pyrrol-2-yl)ethanone, CasNo.35302-72-8 HANGZHOU TIANYE CHEMICALS CO., LTD. China (Mainland) [tianye.lookchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Ethanone, 2,2,2-trichloro-1-(1H-pyrrol-2-yl)- [cymitquimica.com]

- 8. benchchem.com [benchchem.com]

- 9. Synthesis of 7-15N-Oroidin and Evaluation of Utility for Biosynthetic Studies of Pyrrole-Imidazole Alkaloids by Microscale1H-15N HSQC and FTMS - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 2-(trichloroacetyl)pyrrole: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the physical properties, synthesis, and key applications of 2-(trichloroacetyl)pyrrole, a versatile heterocyclic building block in medicinal and agricultural chemistry.

Core Physical and Chemical Properties

This compound is a halogenated derivative of pyrrole (B145914), appearing as a white to light yellow or pale gray crystalline powder.[1] Its chemical structure, featuring an electron-withdrawing trichloroacetyl group attached to the pyrrole ring, imparts unique reactivity, making it a valuable intermediate in organic synthesis.[2]

The physical and chemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₄Cl₃NO | [2] |

| Molecular Weight | 212.46 g/mol | |

| Melting Point | 72-78 °C | [2][3] |

| Boiling Point | 285 °C | [1] |

| Appearance | White to light yellow to light orange powder/crystal | [2][3] |

| Solubility | Soluble in Chloroform, Methanol, Dichloromethane, Acetone, Ethanol | [1] |

| CAS Number | 35302-72-8 |

Experimental Protocol: Synthesis of this compound

The synthesis of this compound is typically achieved via the electrophilic acylation of pyrrole with trichloroacetyl chloride.[4] The following is a representative experimental protocol.

Materials:

-

Pyrrole

-

Trichloroacetyl chloride

-

Anhydrous diethyl ether

-

Sodium carbonate

-

Anhydrous sodium sulfate

-

CELITE® (or other filter aid)

-

Brine (saturated NaCl solution)

Procedure:

-

Under a nitrogen atmosphere, a solution of pyrrole (0.37 mol) in anhydrous ether (500 mL) is added dropwise over a 2-hour period to a solution of trichloroacetyl chloride (0.43 mol) in anhydrous ether (150 mL).

-

The reaction mixture will begin to reflux during the addition. After the addition is complete, the mixture is refluxed for an additional hour.

-

The reaction is then quenched by the addition of a solution of sodium carbonate (0.31 mol) in water (200 mL).

-

The organic and aqueous layers are separated. The organic layer is washed sequentially with water (4 x 50 mL) and brine (1 x 50 mL).

-

The organic layer is dried over anhydrous sodium sulfate.

-

The solution is filtered through CELITE®, and the filter cake is washed with ether.

-

The solvent is removed under reduced pressure to yield this compound as a solid.

Applications in Synthesis and Drug Discovery

This compound is not typically an end-product with direct biological activity. Instead, its significance lies in its role as a key intermediate for the synthesis of more complex and biologically active molecules.[2][4] The reactive trichloroacetyl group can be readily transformed or can act as a leaving group, facilitating the construction of diverse molecular scaffolds.[4]

This compound serves as a precursor for a variety of pharmaceuticals and agrochemicals, including those with potential antibacterial, anti-inflammatory, and analgesic properties.[2] It is a building block for the synthesis of various pyrrole derivatives, such as pyrrole-2-carboxylates and more complex heterocyclic systems.

Below is a diagram illustrating the synthetic workflow for this compound.

The primary value of this compound is as a versatile starting material. The following diagram illustrates its role as a foundational block for creating diverse, biologically active compounds.

References

Stability and Storage of 2-(trichloroacetyl)pyrrole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known stability and recommended storage conditions for 2-(trichloroacetyl)pyrrole. Due to the limited availability of specific stability studies for this compound, this guide also draws upon data from related 2-acylpyrrole and chlorinated compounds to infer potential degradation pathways and provides detailed experimental protocols for stability assessment through forced degradation studies.

Physicochemical Properties and Recommended Storage

This compound is a pale gray or pale yellow crystalline powder. Based on information from safety data sheets and chemical suppliers, the following storage conditions are recommended to maintain its integrity.

| Parameter | Recommended Condition | Source(s) |

| Storage Temperature | 2-8°C | [1][2] |

| Atmosphere | Store under an inert gas (e.g., nitrogen). | [3] |

| Light | Protect from light. | [3] |

| Moisture | Keep container tightly closed in a dry and well-ventilated place. | [2][4] |

Note: It has been observed that the material may darken in color during storage, suggesting potential degradation over time even under recommended conditions[3].

Potential Degradation Pathways

Hydrolysis: The trichloroacetyl group is susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions. This would lead to the formation of pyrrole-2-carboxylic acid and trichloromethane. Pyrrole (B145914) derivatives have shown susceptibility to both acidic and basic hydrolysis[1][2].

Oxidation: Pyrrole rings can be susceptible to oxidation, potentially leading to the formation of pyrrolinones and other oxidized species[5]. The presence of an acyl group can influence the site and rate of oxidation.

Photodegradation: Many pyrrole-containing compounds are known to be photolabile[1]. Exposure to light, particularly UV radiation, could lead to complex degradation pathways, including polymerization or rearrangement reactions.

Thermal Degradation: While specific thermal decomposition data is unavailable, heating the compound, especially in the presence of oxygen or moisture, is likely to accelerate degradation processes.

The following diagram illustrates the key factors that can influence the stability of this compound and its potential degradation routes.

References

- 1. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring [pharmacia.pensoft.net]

- 3. merckmillipore.com [merckmillipore.com]

- 4. benchchem.com [benchchem.com]

- 5. Oxidation of pyrrole by dehaloperoxidase-hemoglobin: chemoenzymatic synthesis of pyrrolin-2-ones - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

The Trichloroacetyl Group on a Pyrrole Ring: A Gateway to Functionalized Pyrroles for Drug Discovery and Beyond

An In-depth Technical Guide

The introduction of a trichloroacetyl group onto a pyrrole (B145914) ring is a pivotal transformation in synthetic organic chemistry, unlocking a diverse array of subsequent functionalizations. This electron-withdrawing group not only influences the reactivity of the pyrrole core but also serves as a versatile handle for the synthesis of a wide range of derivatives with significant potential in drug development, agrochemicals, and materials science.[1][2] This technical guide provides a comprehensive overview of the reactivity of the trichloroacetyl group on a pyrrole ring, complete with detailed experimental protocols, quantitative data, and mechanistic insights.

Synthesis of 2-(Trichloroacetyl)pyrrole

The most common method for the synthesis of this compound is the Friedel-Crafts acylation of pyrrole with trichloroacetyl chloride. This reaction proceeds readily, often without the need for a strong Lewis acid catalyst, due to the high reactivity of the pyrrole ring.[3]

Experimental Protocol: Synthesis of this compound

To a solution of trichloroacetyl chloride (48 mL, 0.43 mol) in anhydrous ether (150 mL) under a nitrogen atmosphere, a solution of freshly distilled pyrrole (25 g, 0.37 mol) in anhydrous ether (500 mL) is added dropwise over a 2-hour period.[3] The reaction mixture is then refluxed for 1 hour. After cooling, the reaction is quenched by the addition of a solution of sodium carbonate (33 g, 0.31 mol) in water (200 mL).[3] The organic layer is separated, washed with water and brine, and dried over anhydrous sodium sulfate. Removal of the solvent under reduced pressure affords this compound as a solid.[3]

| Reactant/Reagent | Molar Equivalent | Quantity |

| Pyrrole | 1.0 | 25 g (0.37 mol) |

| Trichloroacetyl chloride | 1.16 | 48 mL (0.43 mol) |

| Sodium Carbonate | 0.84 | 33 g (0.31 mol) |

| Product | Yield | |

| This compound | 91%[3] |

Reactivity of the Trichloroacetyl Group

The trichloroacetyl group is a highly reactive functional group, susceptible to a variety of transformations, including hydrolysis, reduction, and nucleophilic substitution.

Hydrolysis to Carboxylic Acid and Derivatives

The trichloroacetyl group can be readily hydrolyzed to a carboxylic acid under basic conditions, proceeding through a haloform-type reaction mechanism.[2][4][5][6] This transformation is particularly useful as the resulting pyrrole-2-carboxylic acid is a valuable building block in medicinal chemistry.[7][8]

Reaction Pathway for Hydrolysis and Esterification

References

- 1. dev.spectrabase.com [dev.spectrabase.com]

- 2. byjus.com [byjus.com]

- 3. Synthesis routes of this compound [benchchem.com]

- 4. Haloform Reaction | Definition, Mechanism & Examples - Lesson | Study.com [study.com]

- 5. Haloform reaction - Wikipedia [en.wikipedia.org]

- 6. lscollege.ac.in [lscollege.ac.in]

- 7. Pyrrole-2-carboxaldehydes: Origins and Physiological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Conversion of pyrrole to pyrrole-2-carboxylate by cells of Bacillus megaterium in supercritical CO2 - PubMed [pubmed.ncbi.nlm.nih.gov]

electrophilic substitution reactions of the pyrrole ring

An In-Depth Technical Guide to the Electrophilic Substitution Reactions of the Pyrrole (B145914) Ring

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The pyrrole ring is a foundational five-membered aromatic heterocycle integral to the structure of numerous natural products, pharmaceuticals, and functional materials, including heme, chlorophyll, and various synthetic drugs.[1] Its π-excessive nature makes it highly susceptible to electrophilic aromatic substitution, a class of reactions fundamental to its functionalization. However, this high reactivity, which far exceeds that of benzene (B151609), presents unique challenges and opportunities in synthetic chemistry, particularly concerning regioselectivity and the prevention of polysubstitution or polymerization.[2][3] This guide provides a comprehensive technical overview of the core principles governing these reactions, detailing reaction mechanisms, regiochemical outcomes, and the influence of substituents. It includes quantitative reactivity data, detailed experimental protocols for key transformations, and mechanistic diagrams to offer a robust resource for professionals engaged in synthetic chemistry and drug development.

The Electronic Structure and Enhanced Reactivity of Pyrrole

Pyrrole's aromaticity arises from the delocalization of six π-electrons over the five-membered ring, conforming to Hückel's rule (4n+2).[1] The nitrogen atom's lone pair participates in the aromatic sextet, significantly increasing the electron density of the ring.[1][4] This makes the pyrrole nucleus exceptionally electron-rich and thus highly activated towards attack by electrophiles, far more so than furan, thiophene, and especially benzene.[4][5] The resonance energy of pyrrole is approximately 88 kJ/mol, lower than that of benzene (152 kJ/mol) but indicative of significant aromatic stability.[1]

General Mechanism and Regioselectivity

Electrophilic substitution on the pyrrole ring proceeds via a two-step mechanism common to aromatic systems:

-

Formation of a Cationic Intermediate: The π-electrons of the pyrrole ring attack an electrophile (E+), forming a resonance-stabilized cationic intermediate, often referred to as a sigma complex or arenium ion. This step disrupts the aromaticity and is typically the rate-determining step.

-

Rearomatization: A base removes a proton from the carbon atom that formed the new bond with the electrophile, restoring the aromatic system.

The Origin of C2/C5 Regioselectivity

Electrophilic attack on pyrrole occurs preferentially at the α-positions (C2 or C5) over the β-positions (C3 or C4).[1][5][6] This regioselectivity is a direct consequence of the relative stability of the cationic intermediate formed.

-

Attack at C2 (α-position): The positive charge in the intermediate is delocalized over three atoms, resulting in three significant resonance structures.[5][7][8]

-

Attack at C3 (β-position): The positive charge is delocalized over only two atoms, leading to only two resonance structures.[5][7][8]

The greater delocalization of the positive charge for the intermediate formed from C2 attack means it is more stable and formed via a lower energy transition state.[7][8] Consequently, α-substitution is the dominant reaction pathway.[5]

Caption: Logical flow demonstrating the preference for C2 substitution.

Quantitative Reactivity Data

Kinetic studies underscore the exceptional reactivity of pyrrole. In trifluoroacetylation, a representative electrophilic acylation, pyrrole reacts orders of magnitude faster than other five-membered heterocycles, illustrating its superior nucleophilicity.[9]

| Heterocycle | Relative Rate of Trifluoroacetylation (vs. Thiophene) |

| Pyrrole | 5.3 x 10⁷ |

| Furan | 1.4 x 10² |

| Thiophene | 1 |

| Data sourced from lecture notes by Prof. T. Poon, The Claremont Colleges.[9] |

Key Electrophilic Substitution Reactions and Protocols

Due to its high reactivity, reactions are often performed under mild conditions to prevent polymerization and other side reactions.[3][10]

Halogenation

Given pyrrole's activated nature, halogenation can readily proceed to completion, yielding the tetrahalogenated product.[1][2] Monosubstitution requires carefully controlled, mild conditions.[11]

-

Mechanism: The π-electrons of the pyrrole ring attack a halogen molecule (e.g., Br₂), leading to the formation of a sigma complex and subsequent proton loss to yield the halogenated pyrrole.[2]

-

Regioselectivity: Halogenation occurs at the 2-position.[2][12] If all α and β positions are halogenated, the N-H proton can also be substituted.

-

Experimental Protocol (Monobromination): To achieve monobromination, reagents like N-bromosuccinimide (NBS) in a solvent such as tetrahydrofuran (B95107) (THF) at low temperatures are typically employed to control the reactivity.[11]

Nitration

Direct nitration with strong acids like a sulfuric/nitric acid mixture causes immediate polymerization of the pyrrole ring.[3] Therefore, milder, non-acidic nitrating agents are necessary.

-

Mechanism: The reaction proceeds via the formation of acetyl nitrate (B79036) (CH₃COONO₂) from nitric acid and acetic anhydride (B1165640).[3][13] The pyrrole ring attacks the nitronium ion (or its carrier), forming the C2-substituted intermediate, which then loses a proton.[3]

-

Regioselectivity: The reaction yields 2-nitropyrrole.[10][13]

-

Experimental Protocol (Nitration with Acetyl Nitrate):

-

Reagent Preparation: Acetyl nitrate is prepared in situ by the slow, dropwise addition of concentrated nitric acid to a stirred solution of acetic anhydride, maintained at a temperature below -10 °C.[9]

-

Reaction: A solution of pyrrole in acetic anhydride is cooled to a low temperature (e.g., -10 °C to 0 °C).

-

The pre-formed acetyl nitrate solution is added dropwise to the pyrrole solution while maintaining the low temperature.

-

Workup: The reaction is typically quenched by pouring it into an ice-water mixture and then neutralized. The product, 2-nitropyrrole, is extracted with an organic solvent.[10]

-

Caption: Simplified mechanism for the nitration of pyrrole.

Sulfonation

Similar to nitration, sulfonation with strong acids like fuming sulfuric acid is not feasible. The reaction is typically carried out using a milder sulfonating agent.

-

Mechanism: The pyridine-sulfur trioxide complex (Py·SO₃) serves as the electrophilic source of SO₃.[11][14] The pyrrole attacks the sulfur trioxide, and subsequent proton transfer steps lead to the sulfonic acid product.

-

Regioselectivity: While textbooks traditionally report the formation of pyrrole-2-sulfonic acid, some research indicates that under these conditions, pyrrole-3-sulfonic acid can be the major product, suggesting a more complex mechanistic landscape than previously assumed.[14][15]

-

Experimental Protocol (Sulfonation with Pyridine-SO₃):

-

A solution of pyrrole is treated with a pyridine-sulfur trioxide complex in a solvent like pyridine (B92270) or dichloroethane.[10][15]

-

The reaction is typically heated (e.g., to around 100 °C) for several hours.[10]

-

Workup involves treating the reaction mixture with a base (like barium hydroxide (B78521) or sodium carbonate) to precipitate the sulfonated product as a salt, which can then be acidified to yield the free sulfonic acid.

-

Friedel-Crafts Acylation

Acylation introduces an acyl group onto the pyrrole ring and is a key C-C bond-forming reaction. The conditions can be tuned to control regioselectivity.

-

Mechanism: An acyl halide or anhydride reacts with a Lewis acid to form a highly electrophilic acylium ion (or a complex that functions as such). This is attacked by the pyrrole ring.

-

Regioselectivity: This reaction is highly sensitive to substituents and conditions.

-

Unprotected (N-H) and N-alkyl pyrroles typically favor acylation at the C2 position.[16]

-

Electron-withdrawing N-protecting groups (e.g., p-toluenesulfonyl, Ts) can direct acylation to the C3 position, especially with strong Lewis acids like AlCl₃.[16][17] Weaker Lewis acids (e.g., SnCl₄, BF₃·OEt₂) with the same substrate often favor the C2 isomer.[16]

-

-

Experimental Protocol (AlCl₃-Catalyzed Acylation of N-p-toluenesulfonylpyrrole):

-

Setup: All glassware must be rigorously dried, and the reaction conducted under an inert atmosphere (e.g., nitrogen or argon).[16]

-

Reagent Preparation: A solution of aluminum chloride (AlCl₃, 1.2 equivalents) in an anhydrous solvent like dichloromethane (B109758) is prepared and cooled to 0 °C. The acyl chloride (1.2 equivalents) is added dropwise to form the electrophilic complex.[17]

-

Reaction: N-p-toluenesulfonylpyrrole (1.0 equivalent) dissolved in anhydrous dichloromethane is added dropwise to the reaction mixture at 0 °C.[16]

-

Monitoring: The reaction is stirred and allowed to warm to room temperature while being monitored by Thin Layer Chromatography (TLC).[16]

-

Workup: Upon completion, the mixture is cooled to 0 °C and quenched by the slow, dropwise addition of 1 M HCl. The product is then isolated by extraction and purification.[16]

-

| Substrate | Lewis Acid | Acyl Halide | Product Ratio (2,4-isomer : 2,5-isomer) |

| N-p-toluenesulfonyl-2-phenylpyrrole | AlCl₃ (Procedure A) | 1-naphthoyl chloride | Approx. 1 : 1 |

| N-p-toluenesulfonyl-2-phenylpyrrole | AlCl₃ (Procedure B) | 1-naphthoyl chloride | 9 : 1 |

| Data from a study on the acylation of N-p-toluenesulfonylpyrrole, where Procedure A involves adding the substrate to the AlCl₃/acyl halide mixture, and Procedure B involves adding the acyl halide to the substrate/AlCl₃ mixture.[17] |

Vilsmeier-Haack Formylation

This is the most common and efficient method for introducing a formyl (-CHO) group at the C2 position of pyrrole.

-

Mechanism: The Vilsmeier reagent, a chloroiminium ion, is pre-formed from N,N-dimethylformamide (DMF) and an activating agent like phosphorus oxychloride (POCl₃). Pyrrole attacks this electrophilic species, and subsequent hydrolysis of the resulting iminium salt during workup yields the aldehyde.

-

Experimental Protocol:

-

Reagent Preparation: The Vilsmeier reagent is formed by adding POCl₃ dropwise to a cooled (0 °C) solution of anhydrous DMF. The mixture is stirred to ensure complete formation of the electrophile.[9]

-

Reaction: A solution of pyrrole in DMF is added dropwise to the cooled Vilsmeier reagent.[9]

-

Hydrolysis: After the reaction is complete, the mixture is hydrolyzed, typically by adding it to a stirred solution of aqueous sodium acetate (B1210297) or sodium hydroxide, often with heating, to yield 2-formylpyrrole.

-

Caption: Experimental workflow for the Vilsmeier-Haack reaction.

Mannich Reaction

The Mannich reaction introduces an aminomethyl group, a valuable synthetic handle, onto the pyrrole ring.[18]

-

Mechanism: The reaction involves the formation of an electrophilic iminium ion (the Mannich electrophile) from formaldehyde (B43269) and a secondary amine.[18][19] The electron-rich pyrrole ring attacks this iminium ion, followed by deprotonation to restore aromaticity.[18]

-

Regioselectivity: The aminomethyl group is introduced at the C2 position.[18][20]

-

Experimental Protocol:

-

A secondary amine (e.g., dimethylamine) and aqueous formaldehyde are typically mixed in a solvent like ethanol (B145695) or methanol.

-

Pyrrole is added to this mixture, often at room temperature or with gentle heating.

-

The reaction is stirred until completion, and the product, a 2-(dialkylaminomethyl)pyrrole, is isolated.

-

Conclusion

The electrophilic substitution of pyrrole is a cornerstone of heterocyclic chemistry, enabling the synthesis of a vast array of functionalized molecules for research, medicine, and materials science. Its high reactivity, while synthetically powerful, necessitates the use of mild and carefully controlled reaction conditions to manage selectivity and prevent unwanted side reactions. A thorough understanding of the underlying mechanisms, the factors governing regioselectivity—particularly the electronic stabilization of reaction intermediates—and access to robust experimental protocols are critical for harnessing the full synthetic potential of the pyrrole ring. The strategic use of N-substituents and the selection of appropriate reagents provide a sophisticated toolkit for directing electrophilic attack to the desired position, making it a versatile platform for molecular design and construction.

References

- 1. Pyrrole - Wikipedia [en.wikipedia.org]

- 2. Halogenation of Pyrrole Explain the process and outcome of the halogenat.. [askfilo.com]

- 3. pyrrole nitration [quimicaorganica.org]

- 4. Relative Aromaticity and Reactivity of Pyrrole, Furan and Thiophene | Pharmaguideline [pharmaguideline.com]

- 5. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]

- 6. When pyrrole undergoes electrophilic aromatic substitution class 11 chemistry CBSE [vedantu.com]

- 7. echemi.com [echemi.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. benchchem.com [benchchem.com]

- 10. uop.edu.pk [uop.edu.pk]

- 11. Halogenation and sulfonation of pyrrole [quimicaorganica.org]

- 12. Halogenation of Pyrrole Explain the halogenation reaction of pyrrole and.. [askfilo.com]

- 13. homework.study.com [homework.study.com]

- 14. 1H-Pyrrole-2-sulfonic acid|84864-63-1|C4H5NO3S [benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. benchchem.com [benchchem.com]

- 17. Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Mannich reaction of pyrrole [quimicaorganica.org]

- 19. chemtube3d.com [chemtube3d.com]

- 20. chemtube3d.com [chemtube3d.com]

A Technical Guide to the Discovery and History of Pyrrole Acylation Methods

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrole (B145914) ring is a cornerstone of heterocyclic chemistry, forming the core of numerous natural products, pharmaceuticals, and advanced materials. The functionalization of this electron-rich heterocycle, particularly through acylation, has been a subject of intense study for over a century. The introduction of an acyl group not only modifies the electronic properties of the pyrrole ring but also provides a versatile handle for further synthetic transformations. This technical guide provides an in-depth exploration of the discovery and history of key pyrrole acylation methods, offering detailed experimental protocols, comparative data, and mechanistic insights to aid researchers in this critical area of synthetic chemistry.

Historical Perspective and Key Discoveries

The journey of pyrrole acylation is intrinsically linked to the broader development of electrophilic aromatic substitution reactions in organic chemistry. While pyrrole itself was first detected in coal tar by F. F. Runge in 1834, its synthetic manipulation began to flourish in the late 19th and early 20th centuries with the advent of powerful acylation techniques.

The Friedel-Crafts Acylation: A Foundational Tool

The Friedel-Crafts reaction, discovered by Charles Friedel and James Crafts in 1877, was a landmark achievement in organic synthesis, providing a general method for the acylation and alkylation of aromatic compounds.[1] Its application to pyrroles, however, required careful consideration of the heterocycle's high reactivity, which can lead to polymerization under strongly acidic conditions.[2]

Early investigations into the Friedel-Crafts acylation of pyrroles focused on managing this reactivity. It was found that milder Lewis acids and controlled reaction conditions were necessary to achieve successful acylation.[3][4] A significant breakthrough in controlling the regioselectivity of the reaction came with the use of N-substituents on the pyrrole ring. For instance, the use of a bulky N-substituent like a triisopropylsilyl (TIPS) group sterically hinders the C2 position, directing acylation to the C3 position.[4] Conversely, electron-withdrawing N-protecting groups can also favor C3 acylation.[4] The choice of Lewis acid also plays a crucial role; strong Lewis acids like AlCl₃ tend to favor the 3-acyl product with N-p-toluenesulfonylpyrrole, while weaker ones like SnCl₄ or BF₃·OEt₂ often yield the 2-acyl isomer as the major product.[3][4]

The Vilsmeier-Haack Reaction: A Milder Approach to Formylation and Acylation

The Vilsmeier-Haack reaction, developed by Anton Vilsmeier and Albrecht Haack in 1927, offered a milder alternative for the formylation of electron-rich aromatic compounds, including pyrroles.[5][6] The reaction utilizes a "Vilsmeier reagent," a chloroiminium salt, generated in situ from a substituted amide (like N,N-dimethylformamide, DMF) and a halogenating agent (typically phosphorus oxychloride, POCl₃).[7][8] This electrophile is less reactive than the acylium ions generated in Friedel-Crafts reactions, making it highly suitable for the sensitive pyrrole ring.[7]

The Vilsmeier-Haack reaction on pyrrole derivatives generally proceeds with high regioselectivity, favoring formylation at the electron-rich α-position (C2 or C5).[7][9] This is due to the effective stabilization of the positive charge in the intermediate by the nitrogen atom's lone pair.[9] The reaction is not limited to formylation; by using substituted amides other than DMF, a variety of acyl groups can be introduced.

The Houben-Hoesch Reaction: Acylation with Nitriles

The Houben-Hoesch reaction, reported by Kurt Hoesch in 1915 and further developed by Josef Houben, provides a method for the acylation of electron-rich aromatic and heterocyclic compounds using a nitrile as the acylating agent in the presence of a Lewis acid and hydrogen chloride.[10][11] This reaction is particularly useful for the synthesis of aryl ketones and has been successfully applied to pyrroles.[12][13]

The mechanism involves the formation of a ketimine intermediate, which is subsequently hydrolyzed to the corresponding ketone.[11][12] The reaction is most successful with polyhydroxy- and polyalkoxyphenols, but it is also applicable to reactive heterocycles like pyrrole.[12][13]

Comparative Data on Pyrrole Acylation Methods

The choice of acylation method depends on the desired product, the nature of the pyrrole substrate, and the required reaction conditions. The following tables summarize quantitative data for key acylation methods, allowing for easy comparison.

| Method | Acylating Agent | Catalyst/Reagent | Solvent | Temperature (°C) | Typical Yield (%) | Regioselectivity (C2:C3) | Reference(s) |

| Friedel-Crafts | Acyl chloride/anhydride | AlCl₃, TiCl₄, SnCl₄, BF₃·OEt₂ | Dichloromethane (B109758), 1,2-Dichloroethane (B1671644) | 0 to RT | 60-95 | Varies with N-substituent and Lewis acid | [3][4] |

| Vilsmeier-Haack | DMF/POCl₃ | - | 1,2-Dichloroethane | 50-60 | 70-90 | Predominantly C2 | [9][14] |

| Houben-Hoesch | Nitrile/HCl | ZnCl₂, AlCl₃ | Ether, Chloroform | RT | 50-80 | Predominantly C2 | [12] |

Detailed Experimental Protocols

The following are detailed, representative protocols for the three major pyrrole acylation methods.

Protocol 1: Friedel-Crafts Acylation of N-p-Toluenesulfonylpyrrole (C3-selective)

Materials:

-

N-p-toluenesulfonylpyrrole

-

Acyl chloride (e.g., 1-naphthoyl chloride)

-

Aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, suspend AlCl₃ (1.2 equivalents) in anhydrous DCM.

-

Cool the suspension to 0 °C in an ice bath.

-

To the stirred suspension, add the acyl chloride (1.2 equivalents) dissolved in anhydrous DCM dropwise.

-

After the addition is complete, add N-p-toluenesulfonylpyrrole (1.0 equivalent) dissolved in anhydrous DCM dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to stir at 0 °C and monitor its progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture back to 0 °C and slowly quench the reaction by the dropwise addition of 1 M HCl.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization.[4]

Protocol 2: Vilsmeier-Haack Formylation of 1H-Pyrrole (C2-selective)

Materials:

-

1H-Pyrrole

-

Anhydrous N,N-dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Anhydrous 1,2-dichloroethane

-

Crushed ice

-

Concentrated sodium acetate (B1210297) solution

Procedure:

-

In a three-necked flask equipped with a dropping funnel and a condenser, cool anhydrous DMF (1.2 mmol) to 0 °C.

-

Add POCl₃ (1.1 mmol) dropwise with stirring, keeping the temperature below 10 °C to form the Vilsmeier reagent.

-

Stir the mixture for 30 minutes at room temperature.

-

Add a solution of 1H-pyrrole (1.0 mmol) in anhydrous 1,2-dichloroethane (5 mL) dropwise.

-

Heat the reaction mixture to 50-60 °C and stir for 1 hour.

-

Cool the mixture to room temperature and pour it onto crushed ice.

-

Neutralize the mixture by adding a concentrated solution of sodium acetate until the pH is approximately 6-7.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over an anhydrous drying agent, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or distillation.[14]

Protocol 3: Houben-Hoesch Acylation of Pyrrole

Materials:

-

Pyrrole

-

Nitrile (e.g., acetonitrile)

-

Anhydrous zinc chloride (ZnCl₂)

-

Anhydrous ether

-

Dry hydrogen chloride (HCl) gas

Procedure:

-

In a flame-dried apparatus, dissolve pyrrole and an equimolar amount of the nitrile in anhydrous ether.

-

Add a catalytic amount of anhydrous ZnCl₂ to the solution.

-

Pass a stream of dry HCl gas through the stirred solution.

-

The reaction mixture will typically form a precipitate of the ketimine hydrochloride salt.

-

After the reaction is complete (monitored by TLC of a hydrolyzed aliquot), filter the ketimine salt.

-

Hydrolyze the ketimine salt by heating with water or dilute acid to yield the corresponding acylpyrrole.

-

Extract the product with an organic solvent, wash, dry, and purify as described in the previous protocols.[12]

Mechanistic Pathways and Visualizations

Understanding the underlying mechanisms of these reactions is crucial for predicting outcomes and optimizing conditions. The following diagrams, generated using the DOT language, illustrate the key steps in each acylation method.

Conclusion